molecular formula C12H15ClN4OS B1414554 2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride CAS No. 1361113-73-6

2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride

Cat. No. B1414554
M. Wt: 298.79 g/mol
InChI Key: ABVGPXKZYIDCSK-UHFFFAOYSA-N
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Description

The compound “2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound which contains three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

A comprehensive review highlights the synthetic utilities of heterocyclic compounds, including methodologies developed for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines and various electrophilic reagents. This review touches on the broad synthetic applications of azolylthiazoles, which may include compounds similar in structure to "2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride" (Ibrahim, 2011).

Pharmacological Applications

Research into metabotropic glutamate receptor subtype 5 antagonists, specifically mentioning the structural importance of 2-methyl-thiazolyl derivatives, underscores the potential of such compounds in neurodegeneration, addiction, anxiety, and pain management (Lea & Faden, 2006). This suggests a possible avenue for "2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride" in CNS-related therapeutic research.

Chemical and Biological Properties

Another study systematizes information on the synthesis of 4-phosphorylated 1,3-azoles, highlighting their chemical and biological properties. This research points to the versatile nature of azole derivatives in yielding compounds with various bioactive properties, hinting at the potential biological relevance of the compound (Abdurakhmanova et al., 2018).

Biologically Significant Pyrimidine Derivatives

The development of biologically significant pyrimidine derivatives as optical sensors, with extensive applications in medicinal chemistry, suggests a broad area of research where compounds like "2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride" could be of interest. These derivatives serve as exquisite sensing materials alongside their medicinal applications (Jindal & Kaur, 2021).

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS.ClH/c1-7-14-10(6-18-7)11-15-9-3-5-13-4-2-8(9)12(17)16-11;/h6,13H,2-5H2,1H3,(H,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVGPXKZYIDCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NC3=C(CCNCC3)C(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride
Reactant of Route 2
2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride
Reactant of Route 3
2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride
Reactant of Route 4
2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride
Reactant of Route 5
2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride
Reactant of Route 6
2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride

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